Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate is a synthetic organic compound that belongs to the class of benzoate esters. The compound features a bromo substituent at the 5-position of the benzoate ring and an ethoxy group linked to a phenylamino moiety, which is further connected to a keto group. Its molecular formula is , and it has a molecular weight of approximately 356.20 g/mol. The presence of the bromine atom and the phenylamino group contributes to its potential biological activities and applications in medicinal chemistry.
Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate has been studied for its potential biological activities, particularly in the context of medicinal chemistry. Compounds with similar structures have shown promise in:
The synthesis of methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate typically involves several steps:
Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate has potential applications in various fields:
Several compounds share structural features with methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 5-bromo-2-methoxybenzoate | Bromo and methoxy groups | Antimicrobial | Simpler structure with no phenylamino group |
| Methyl 4-(diphenylmethyl)piperazin-1-yl benzoate | Piperazine ring | Antitumor | Contains a piperazine moiety enhancing bioactivity |
| Methyl 4-acetoxybenzoate | Acetoxy group instead of bromo | Anti-inflammatory | Lacks halogen substituents, differing reactivity |
These comparisons illustrate how variations in substituents and functional groups can influence biological activity and chemical behavior, making methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate a unique candidate for further research in medicinal chemistry.